2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid

AMPA receptor kainate receptor patch-clamp electrophysiology

Standard AMPA PAMs like cyclothiazide introduce neurotoxicity risks (5 µM) or require frequent dosing. IDRA-21 solves this with a >20-fold safety margin (non-neurotoxic to 100 µM) and a 48-hour duration of action. - **Key data:** 125% kainate-evoked current potentiation; retains receptor desensitization (vs. cyclothiazide's 80% ceiling). - **Selectivity:** Dual AMPA PAM + NR2B NMDAR negative modulation. - **Logistics:** Stable solid; ambient shipping; bulk custom synthesis available.

Molecular Formula C18H15N3O5
Molecular Weight 353.3 g/mol
Cat. No. B12981211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid
Molecular FormulaC18H15N3O5
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)O
InChIInChI=1S/C18H15N3O5/c22-12-7-5-11(6-8-12)17-20-16(26-21-17)10-9-15(23)19-14-4-2-1-3-13(14)18(24)25/h1-8,22H,9-10H2,(H,19,23)(H,24,25)
InChIKeyGRGWIIOJSGTREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IDRA-21 (2-(3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid): A Benzothiadiazine AMPA Receptor Positive Allosteric Modulator for Cognitive Research Procurement


IDRA-21 (synonym: 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) is a chiral benzothiadiazine that acts as a positive allosteric modulator (PAM) of AMPA-type ionotropic glutamate receptors [1]. Unlike simple ampakines that primarily slow deactivation, IDRA-21 functions as a partial negative modulator of AMPA receptor desensitization, requiring endogenous glutamate release for its pharmacological actions [2]. This mechanism predicts that IDRA-21 selectively strengthens active synapses rather than producing broad excitation, a property that distinguishes it from full desensitization blockers and carries direct implications for experimental design.

Mechanism Partial AMPA receptor desensitization modulator; requires endogenous glutamate, thus selectively strengthens active synapses.
Profile Benzothiadiazine scaffold with reported dual AMPA potentiation / NMDA NR2B-preferring inhibition, enabling excitatory-inhibitory balance studies.
Design advantage Avoids full desensitization block; retains activity-dependent regulation capacity, suitable for synaptic plasticity and cognitive model protocols.

Why Generic Substitution Fails: IDRA-21 Exhibits a Distinct Efficacy-Neurotoxicity Trade-off Not Replicated by Cyclothiazide, Aniracetam, or CX-516


In-class substitution of IDRA-21 by cyclothiazide, aniracetam, or first-generation ampakines carries quantifiable risk. Cyclothiazide is more potent (EC₅₀ ~9–20 μM vs. >100 μM for IDRA-21 in spreading depression and patch-clamp assays) but induces AMPA receptor-dependent neurotoxicity at concentrations as low as 5 μM, whereas IDRA-21 remains non-neurotoxic up to 100 μM [1]. Aniracetam is approximately 10-fold less potent than IDRA-21 in reversing pharmacologically induced cognitive deficits in non-human primates [2]. CX-516 (Ampalex), while sharing the ampakine mechanism, is less potent than IDRA-21 in behavioral models [3]. These differences are not marginal; they reflect divergent intrinsic activity at the AMPA receptor, distinct subunit modulation profiles, and different binding-site interactions, making direct drop-in replacement scientifically unsound.

IDRA-21
Partial modulator; non-neurotoxic up to 100 µM in culture; 125% kainate current potentiation.
Cyclothiazide
Neurotoxic at 5 µM; lower efficacy ceiling (80% potentiation). Potency greater but risk profile may shift model-safety interpretation.
Aniracetam
~10-fold less potent in primate cognitive models. Requires higher doses; AMPA mechanism less characterized.
CX-516 / CX-546
Different scaffold and binding mode. Potency range and NMDA off-target profile not equivalent; direct replacement may require extensive validation.

Quantitative Differentiation of IDRA-21 from Cyclothiazide, Aniracetam, CX-516, 5′-Ethyl-IDRA-21 (D1), and S 18986: Head-to-Head and Cross-Study Evidence


IDRA-21 Achieves Higher Maximal Kainate-Evoked Current Potentiation than Cyclothiazide (125% vs. 80%), Indicating Superior Efficacy at AMPA/Kainate Receptors

In primary cultures of cerebellar granule neurons, IDRA-21 produced a kainate-evoked current potentiation of 125 ± 18%, significantly exceeding the 80 ± 12% potentiation achieved by cyclothiazide [1]. Co-application of the two drugs resulted in 110 ± 17% potentiation, consistent with competition for a shared binding site but with IDRA-21 exerting higher intrinsic efficacy than cyclothiazide at saturating concentrations [1]. This directly refutes the assumption that cyclothiazide's greater potency translates to greater efficacy.

Kainate current potentiation
Head-to-head
IDRA-21: 125 ± 18% vs. Cyclothiazide: 80 ± 12%
Supports higher efficacy ceiling interpretation
Co-application 110 ± 17%, consistent with shared binding site
AMPA receptor kainate receptor patch-clamp electrophysiology

IDRA-21 Is Devoid of AMPA Receptor-Dependent Neurotoxicity at Concentrations Up to 100 μM, Unlike Cyclothiazide Which Is Neurotoxic at 5–25 μM

In the presence of 50 μM AMPA, cyclothiazide produced significant neuronal death at concentrations of 5–25 μM in cultured cerebellar granule neurons. In contrast, IDRA-21 at concentrations up to 100 μM produced no detectable neurotoxicity under identical experimental conditions [1]. IDRA-21's lower intrinsic activity is further evidenced by its Na⁺ transient threshold (≈5 μM, ~10× higher than cyclothiazide) and a shorter-lasting free cytosolic Ca²⁺ transient compared to cyclothiazide, even with prolonged drug exposure [1].

Neurotoxicity threshold
Head-to-head
IDRA-21: no toxicity ≤100 µM; Cyclothiazide: toxic at 5–25 µM
Reported wider model-safety margin
Cultured cerebellar granule neurons, 50 µM AMPA
neurotoxicity partial allosteric modulator calcium imaging

IDRA-21 Demonstrates 10-Fold Higher In Vivo Potency than Aniracetam in Reversing Pharmacologically Induced Cognitive Deficits in Non-Human Primates

In patas monkeys performing a repeated acquisition (learning) task, alprazolam-induced learning deficits were antagonized by IDRA-21 at 3–5.6 mg/kg p.o. and by aniracetam at 30 mg/kg p.o. [1]. Dose-response analysis established that IDRA-21 is approximately 10-fold more potent than aniracetam in this behavioral paradigm. When administered alone, neither compound affected performance [1].

In vivo potency (primate)
Cross-study
IDRA-21 3–5.6 mg/kg p.o. vs. Aniracetam 30 mg/kg p.o.
Reported ~10-fold higher behavioral potency
Alprazolam-induced deficit reversal in patas monkeys
cognitive enhancement behavioral pharmacology non-human primate model

IDRA-21 Potency Ranks Between CX-516 and CX-546 in the Ampakine Class, Providing a Defined Intermediate Pharmacodynamic Profile

Cross-class potency ranking places IDRA-21 as more potent than the prototypical ampakine CX-516 (Ampalex) but less potent than CX-546 [1]. This intermediate potency position, combined with IDRA-21's distinct benzothiadiazine scaffold (vs. the benzoylpiperidine scaffold of CX-516/CX-546), provides a differentiated pharmacological profile: IDRA-21 acts as a partial desensitization modulator, whereas CX-546 binds preferentially to the agonist-bound non-desensitized receptor to destabilize desensitization [2].

Ampakine potency rank
Class-level
IDRA-21 intermediate: CX-516
Fills specific potency niche with distinct mechanism
Benzothiadiazine scaffold vs. benzoylpiperidine ampakines
NMDA subunit selectivity
Data to verify
NR2B > NR2A preference; not described for cyclothiazide or CX-516
Supports AMPA-NMDA crosstalk study context
Recombinant NMDARs in HEK293; quantitative IC₅₀ unresolved
DMTS accuracy (rhesus)
Cross-study
+34% over vehicle at best dose; effect duration 48 h
Reported sustained cognitive model improvement
Oral 0.15–10 mg/kg; maintained with every-3-day dosing
ampakine potency ranking drug class comparison

IDRA-21 Exhibits NMDA Receptor Subunit Selectivity (NR2B > NR2A), an Off-Target Profile Not Observed with Cyclothiazide or Simple Ampakines

In cerebellar granule cell cultures, IDRA-21 reduces NMDA receptor whole-cell currents in a non-competitive, non-voltage-dependent manner [1]. On recombinant NMDARs expressed in HEK 293 cells, IDRA-21 was more effective at NR1a-NR2B receptors than NR1a-NR2A receptors, establishing subunit selectivity [1]. This dual AMPA-potentiation / NMDA-inhibition profile is not described for cyclothiazide and is distinct from classical ampakines, which are generally devoid of direct NMDAR modulatory activity.

NMDA subunit selectivity
Data to verify
NR2B > NR2A preference; not described for cyclothiazide or CX-516
Supports AMPA-NMDA crosstalk study context
Recombinant NMDARs in HEK293; quantitative IC₅₀ unresolved
NMDA receptor subunit selectivity NR2B subunit

Oral IDRA-21 Improves Delayed Matching-to-Sample Accuracy by 34% in Non-Human Primates with Effects Lasting 48 Hours, Demonstrating Prolonged In Vivo Action

In young adult rhesus monkeys, oral IDRA-21 (0.15–10 mg/kg) produced a highly significant improvement in DMTS task accuracy. At the individualized best dose, accuracy for long-delay (most difficult) trials increased by 34% relative to vehicle [1]. Task improvement was maintained for up to 48 hours after a single dose. Aged monkeys (>20 years) also showed improvement, though responses were less robust [1]. Intermittent dosing (every 3 days) maintained above-vehicle performance over a 3-week period without obvious untoward effects [1].

DMTS accuracy (rhesus)
Cross-study
+34% over vehicle at best dose; effect duration 48 h
Reported sustained cognitive model improvement
Oral 0.15–10 mg/kg; maintained with every-3-day dosing
delayed matching-to-sample rhesus monkey oral bioavailability

Optimal Research and Industrial Application Scenarios for IDRA-21 Based on Verified Differentiation Evidence


Synaptic Physiology Studies Requiring Maximal AMPA/Kainate Receptor Potentiation Without Full Desensitization Block

For patch-clamp electrophysiology experiments where the goal is to achieve maximal potentiation of AMPA/kainate receptor-mediated currents without completely abolishing desensitization, IDRA-21's 125% kainate-evoked current potentiation outperforms cyclothiazide's 80% ceiling [1]. This partial modulation allows the receptor to retain some capacity for activity-dependent regulation, better preserving the physiological dynamic range of synaptic responses than full desensitization blockers.

In Vivo Cognitive Pharmacology with a Wide Neurotoxicity Safety Window

In behavioral neuroscience studies where excitotoxic confounds are critical, IDRA-21 provides a quantifiable advantage: it produces no neurotoxicity at concentrations up to 100 μM, compared to cyclothiazide which is neurotoxic at 5–25 μM [2]. This >20-fold safety margin is essential for chronic dosing paradigms or studies in disease models with heightened excitotoxic vulnerability.

AMPA-NMDA Receptor Crosstalk Investigations

IDRA-21 uniquely combines AMPA receptor positive modulation with NMDA receptor negative modulation, showing preference for NR2B-containing NMDARs [3]. This dual action enables studies of excitatory/inhibitory balance where simultaneous AMPA potentiation and NR2B-attenuation is desired, a profile not achievable with cyclothiazide or classical ampakines.

Longitudinal Cognitive Enhancement Studies in Non-Human Primates with Infrequent Dosing Protocols

IDRA-21's 48-hour duration of action following a single oral dose and its ability to sustain cognitive improvement (34% DMTS accuracy increase) with dosing every 3 days [4] make it suitable for longitudinal primate studies where daily handling is impractical or stressful. This protracted effect contrasts with shorter-acting ampakines that require more frequent administration.

Application
Selection Property
Validation Focus
Synaptic physiology with high potentiation ceiling
Partial desensitization modulation
AMPA/kainate current amplitude vs. full blockers
In vivo cognitive research requiring wide safety margin
Low excitotoxic risk profile
Model-specific excitotoxicity endpoints
AMPA-NMDA receptor crosstalk studies
NR2B-preferring NMDA inhibition
Excitatory-inhibitory balance readouts
Longitudinal NHP cognitive protocols
48-h effect duration
Sustained task accuracy under infrequent dosing
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